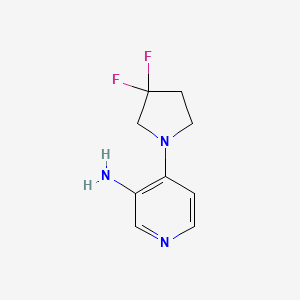

N-ethyl-1H-indol-5-amine

Descripción general

Descripción

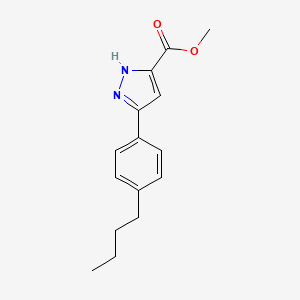

N-ethyl-1H-indol-5-amine is a chemical compound with the CAS Number: 1042600-60-1. It has a molecular weight of 160.22 . It is stored at a temperature of 4 degrees Celsius and has a purity of 95%. The physical form of N-ethyl-1H-indol-5-amine is oil .

Synthesis Analysis

The synthesis of N-ethyl-1H-indol-5-amine and its derivatives has been a subject of research. For instance, some new indole derivatives containing heterocyclic moieties were synthesized using 1H-indol-5-ylamine as a starting material . Another study reported the reduction of a compound by tin chloride dehydrate in the presence of hydrochloric acid, yielding 1-alkyl-5-amino-1H-indole-3-carbonitrile .

Molecular Structure Analysis

The InChI code for N-ethyl-1H-indol-5-amine is 1S/C10H12N2/c1-2-11-9-3-4-10-8(7-9)5-6-12-10/h3-7,11-12H,2H2,1H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.

Physical And Chemical Properties Analysis

N-ethyl-1H-indol-5-amine has a molecular weight of 160.22 . It is stored at a temperature of 4 degrees Celsius and has a purity of 95%. The physical form of N-ethyl-1H-indol-5-amine is oil .

Aplicaciones Científicas De Investigación

N-Ethyl-1H-Indol-5-Amine: A Comprehensive Analysis of Scientific Research Applications: “N-Ethyl-1H-indol-5-amine” is a derivative of indole, a pivotal structure in medicinal chemistry with a wide range of biological activities. Below are detailed sections focusing on unique applications of indole derivatives that may extend to “N-Ethyl-1H-indol-5-Amine”.

Anti-HIV Research

Indole derivatives have been reported to show potential in anti-HIV research. Novel indolyl and oxochromenyl xanthenone derivatives have been synthesized and studied for their anti-HIV properties through molecular docking studies .

Synthesis of New Compounds

Indoles serve as core structures for the synthesis of new compounds with potential medicinal applications. For instance, new indole-containing compounds have been synthesized and characterized for various biological activities .

Metal Complexes in Medicine

Indole-containing metal complexes have been explored for their medicinal applications. Research has focused on synthesizing bidentate ligands with indole structures that could be used in medicinal chemistry .

Cancer Treatment

Indole derivatives are increasingly being applied in the treatment of cancer cells. Their biological activity against various types of disorders makes them valuable in cancer research .

Antiviral Properties

Some indole compounds have shown significant protection against viruses. For example, an indole derivative isolated from Penicillium camemberti demonstrated protective effects against the H1N1 virus .

These applications highlight the versatility and importance of indole derivatives in scientific research, which likely extends to “N-Ethyl-1H-indol-5-Amine”. Each application represents a unique field where this compound could potentially make significant contributions.

A brief review of the biological potential of indole derivatives Synthesis and characterization of new … - Springer Indole-Containing Metal Complexes and Their Medicinal Applications - MDPI Synthesis of indole derivatives as prevalent moieties present in … The chemical structures and biological activities of indole … - Springer

Safety And Hazards

Direcciones Futuras

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Propiedades

IUPAC Name |

N-ethyl-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-11-9-3-4-10-8(7-9)5-6-12-10/h3-7,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMCJXXCYKHMSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-1H-indol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid](/img/structure/B1414597.png)

![[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol](/img/structure/B1414613.png)